molecular formula C9H14N2S2 B13325609 N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine

Cat. No.: B13325609
M. Wt: 214.4 g/mol
InChI Key: HWKMLEGBKSNWFK-UHFFFAOYSA-N
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Description

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thiazole ring and a thietan-3-amine moiety. Thiazole rings are known for their diverse biological activities and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-Methylthiazol-2-yl)ethyl)thietan-3-amine is unique due to the combination of the thiazole ring and the thietan-3-amine moiety. This combination can result in unique biological activities and chemical properties that are not observed in other thiazole-containing compounds. The presence of the thietan-3-amine moiety can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-7-4-13-9(11-7)2-3-10-8-5-12-6-8/h4,8,10H,2-3,5-6H2,1H3

InChI Key

HWKMLEGBKSNWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCNC2CSC2

Origin of Product

United States

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